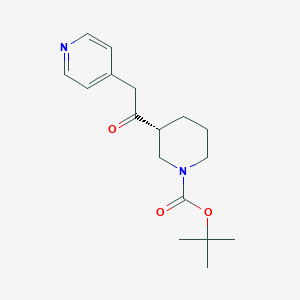
(R)-1-Boc-3-(2-pyridin-4-YL-acetyl)-piperidine
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the pyridinyl-acetyl group, and the protection of the amine with the Boc group. The exact methods would depend on the starting materials and the specific conditions required .Molecular Structure Analysis
The molecular structure of this compound would be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques would provide information about the connectivity of the atoms, the stereochemistry, and the conformation of the molecule.Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. The Boc group could be removed under acidic conditions to reveal the amine. The pyridine ring might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be determined experimentally. Computational methods could also be used to predict some properties .Aplicaciones Científicas De Investigación
Enantioselective Synthesis
A significant application of compounds related to (R)-1-Boc-3-(2-pyridin-4-YL-acetyl)-piperidine is in the enantioselective synthesis of pharmaceutically relevant compounds. For instance, the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine, which are structurally similar to (R)-1-Boc-3-(2-pyridin-4-YL-acetyl)-piperidine, has been used to control the formation of quaternary stereocenters. This process is crucial for synthesizing 2-substituted 2-phenylpyrrolidines and -piperidines, both of which have significant pharmaceutical applications (Sheikh et al., 2012).
Heterocyclic Amino Acids Synthesis
Compounds like (R)-1-Boc-3-(2-pyridin-4-YL-acetyl)-piperidine are used in the synthesis of novel heterocyclic amino acids. These compounds are developed as chiral building blocks and have applications in the synthesis of various biologically active molecules. For example, the synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates demonstrates the utility of these compounds in creating novel heterocyclic structures (Matulevičiūtė et al., 2021).
Insecticidal Applications
Certain pyridine derivatives, closely related to (R)-1-Boc-3-(2-pyridin-4-YL-acetyl)-piperidine, have shown potential as insecticides. The synthesis and toxicity studies of these derivatives against cowpea aphid indicate the broader applicability of these compounds in agricultural science (Bakhite et al., 2014).
Synthesis of Functionalized Piperidines
The synthesis of functionalized piperidines, which are key intermediates in medicinal chemistry, is another application. The regioselective cyclohydrocarbonylation of amido-ω,ω′-dienes, a process involving compounds similar to (R)-1-Boc-3-(2-pyridin-4-YL-acetyl)-piperidine, yields functionalized piperidines. These intermediates are crucial for the synthesis of various alkaloids (Ojima et al., 1998).
Enzymatic Resolution in Asymmetric Synthesis
The enzymatic resolution of compounds like N-Boc-piperidine-2-ethanol, which shares structural features with (R)-1-Boc-3-(2-pyridin-4-YL-acetyl)-piperidine, is used for remote stereocenter discrimination. This process is key in synthesizing enantiomerically pure piperidine alkaloids, demonstrating the importance of these compounds in chiral synthesis (Angoli et al., 2003).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl (3R)-3-(2-pyridin-4-ylacetyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-17(2,3)22-16(21)19-10-4-5-14(12-19)15(20)11-13-6-8-18-9-7-13/h6-9,14H,4-5,10-12H2,1-3H3/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWNSTOMUAVTJF-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)CC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)C(=O)CC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-Boc-3-(2-pyridin-4-YL-acetyl)-piperidine | |
CAS RN |
1187927-03-2 | |
| Record name | 1,1-Dimethylethyl (3R)-3-[2-(4-pyridinyl)acetyl]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187927-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-butyl 3-amino-2-phenyl-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate](/img/structure/B1374824.png)
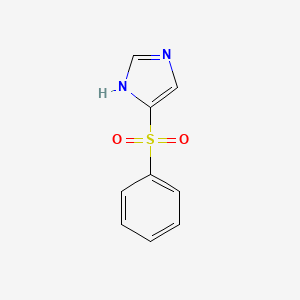
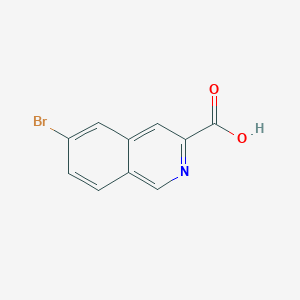


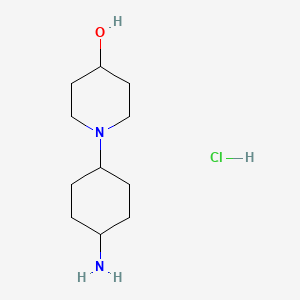
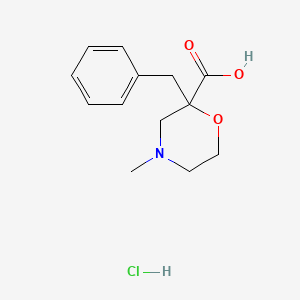
![2-Oxa-5-azaspiro[3.4]octane hemioxalate](/img/structure/B1374838.png)
![6,6-Difluoro-2-azaspiro[3.3]heptane 2,2,2-trifluoroacetate](/img/structure/B1374839.png)
![8-Tert-butyl 2-methyl 1-oxa-8-azaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B1374840.png)
![tert-butyl3-oxohexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/structure/B1374841.png)